molecular formula C16H22BrN5O B2360280 5-bromo-2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2380142-85-6

5-bromo-2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine

Cat. No.: B2360280
CAS No.: 2380142-85-6
M. Wt: 380.29
InChI Key: ZEFIZMXNYZRYAG-UHFFFAOYSA-N
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Description

5-bromo-2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring, a methoxy group at the 2nd position, and a piperidin-3-yl group linked to a 1,3-dimethylpyrazol-4-yl moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Bromination: The bromine atom is introduced at the 5th position of the pyrimidine ring using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methoxylation: The methoxy group is introduced at the 2nd position of the pyrimidine ring through a nucleophilic substitution reaction using methanol and a base such as sodium hydride.

    Attachment of the Piperidin-3-yl Group: The piperidin-3-yl group is introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.

    Formation of the 1,3-Dimethylpyrazol-4-yl Moiety: The 1,3-dimethylpyrazol-4-yl moiety is synthesized separately and then attached to the piperidin-3-yl group through a coupling reaction using a suitable coupling agent.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the bromine atom, leading to the formation of dehalogenated derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted pyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications in research and industry.

Scientific Research Applications

5-bromo-2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is used in the study of biological pathways and the development of new biochemical assays. It is also used as a probe to study the interactions between small molecules and biological macromolecules.

    Medicine: The compound has potential applications in drug discovery and development. It is used in the screening of new drug candidates and the study of their pharmacological properties.

    Industry: The compound is used in the development of new materials and the optimization of industrial processes. It is also used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 5-bromo-2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: This compound shares a similar pyrimidine core and bromine substitution but differs in the attached functional groups.

    5-Bromo-2-(piperidin-1-yl)pyrimidine: This compound has a similar piperidine substitution but lacks the 1,3-dimethylpyrazol-4-yl moiety.

    5-Bromo-2-(4-methoxypyrimidin-2-yl)pyridine: This compound has a similar methoxy substitution but differs in the attached pyrimidine core.

Uniqueness

The uniqueness of 5-bromo-2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine lies in its specific combination of functional groups and substitutions. This unique structure imparts specific chemical and biological properties that make it valuable for various scientific research applications. The presence of the 1,3-dimethylpyrazol-4-yl moiety, in particular, provides additional sites for chemical modification and interaction with biological targets, enhancing its versatility and utility in research and development.

Properties

IUPAC Name

5-bromo-2-[[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN5O/c1-12-14(9-21(2)20-12)10-22-5-3-4-13(8-22)11-23-16-18-6-15(17)7-19-16/h6-7,9,13H,3-5,8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFIZMXNYZRYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CCCC(C2)COC3=NC=C(C=N3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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